6,7-Diethoxy-3,4-dihydroisoquinoline
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Overview
Description
6,7-Diethoxy-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of two ethoxy groups attached to the 6th and 7th positions of the dihydroisoquinoline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-3,4-dihydroisoquinoline can be achieved through several methods. One common method involves the reaction of 2-(3,4-diethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in the presence of polyphosphoric acid. This reaction proceeds through the formation of an intermediate iminium ion, which then undergoes cyclization to form the desired dihydroisoquinoline .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Diethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the target molecule involved .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with methoxy groups instead of ethoxy groups.
Drotaverine: A derivative with additional functional groups, used as an antispasmodic drug.
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Uniqueness
6,7-Diethoxy-3,4-dihydroisoquinoline is unique due to its specific ethoxy substitutions, which confer distinct chemical and biological properties compared to its methoxy and other substituted counterparts. This uniqueness makes it valuable in specific synthetic and pharmaceutical applications .
Properties
IUPAC Name |
6,7-diethoxy-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYMNOANTNPDAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C=NCCC2=C1)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460187 |
Source
|
Record name | Isoquinoline, 6,7-diethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53009-11-3 |
Source
|
Record name | Isoquinoline, 6,7-diethoxy-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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